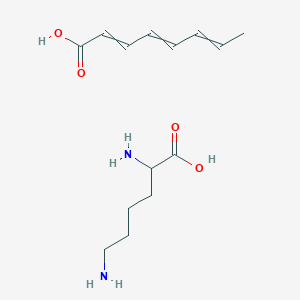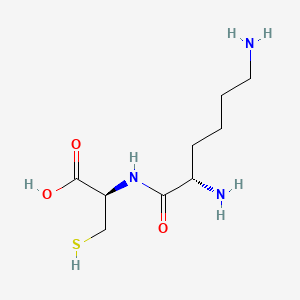
Mal-rp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is particularly valuable in the study of cellular processes involving redox-sensitive proteins, providing insights into the dynamic changes within live cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mal-rp involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enable its use as a probe. The synthetic route typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with specific groups that allow it to interact with redox-sensitive proteins.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the core structure using industrial-grade reagents and solvents.
Purification: The synthesized compound is purified using techniques such as chromatography to ensure high purity and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Mal-rp undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, where it is reduced to its original form or other reduced states.
Substitution: This compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used with this compound include hydrogen peroxide and other peroxides.
Reducing Agents: Reducing agents such as sodium borohydride are used to reduce this compound.
Substitution Reagents: Various nucleophiles can be used in substitution reactions to modify the functional groups on this compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can restore the original compound or produce other reduced forms .
Wissenschaftliche Forschungsanwendungen
Mal-rp has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a probe to study redox-sensitive reactions and processes.
Biology: In biological research, this compound is employed for live-cell imaging and labeling of redox-sensitive proteins, providing insights into cellular redox dynamics.
Medicine: this compound is used in medical research to study diseases and conditions associated with redox imbalances, such as cancer and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of Mal-rp involves its interaction with redox-sensitive proteins. The compound binds to these proteins through specific functional groups, allowing it to label and image them in live cells. The molecular targets of this compound include various redox-sensitive proteins involved in cellular signaling and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Mal-rp is unique in its ability to quantitatively label and image redox-sensitive proteins in live cells. Similar compounds include:
N-hydroxysuccinimide (NHS) Esters: These compounds also react with primary amine groups but may not have the same specificity for redox-sensitive proteins.
Fluorescent Probes: Other fluorescent probes can label proteins but may not be specific to redox-sensitive proteins.
Redox-Sensitive Dyes: These dyes can indicate redox changes but may not provide the same quantitative information as this compound.
This compound stands out due to its specificity and quantitative capabilities, making it a valuable tool in redox biology research.
Eigenschaften
IUPAC Name |
N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]hex-5-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6/c1-2-3-4-5-16(23)20-9-12-27-14-15-28-13-10-21-17(24)8-11-22-18(25)6-7-19(22)26/h1,6-7H,3-5,8-15H2,(H,20,23)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKZLKOTTXAESQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(=O)NCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide](/img/structure/B608784.png)
![4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide](/img/structure/B608790.png)


